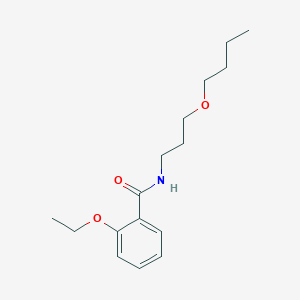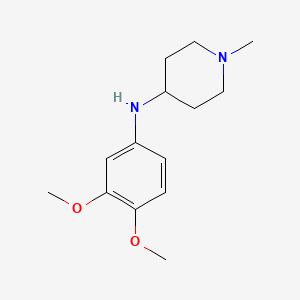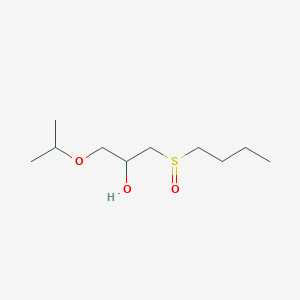
N-(3-butoxypropyl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxypropyl)-2-ethoxybenzamide, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the brain.
作用机制
N-(3-butoxypropyl)-2-ethoxybenzamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of intracellular signaling pathways that modulate synaptic transmission and plasticity. N-(3-butoxypropyl)-2-ethoxybenzamide binds to the allosteric site of mGluR5, which enhances the receptor's response to glutamate, the primary neurotransmitter in the brain.
Biochemical and physiological effects:
N-(3-butoxypropyl)-2-ethoxybenzamide has been shown to modulate synaptic plasticity in various brain regions, including the prefrontal cortex, striatum, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP), a form of synaptic plasticity that is crucial for learning and memory. N-(3-butoxypropyl)-2-ethoxybenzamide has also been shown to modulate dopamine release in the striatum, which is implicated in addiction and reward-related behavior.
实验室实验的优点和局限性
N-(3-butoxypropyl)-2-ethoxybenzamide is a valuable tool for studying the role of mGluR5 in synaptic plasticity and behavior. It is selective for mGluR5 and does not have significant effects on other glutamate receptors. However, N-(3-butoxypropyl)-2-ethoxybenzamide has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, N-(3-butoxypropyl)-2-ethoxybenzamide is relatively expensive compared to other research tools.
未来方向
There are several future directions for research on N-(3-butoxypropyl)-2-ethoxybenzamide and mGluR5. One area of interest is the development of more selective and potent agonists of mGluR5 that can be used as therapeutic agents for neurological disorders. Another area of interest is the role of mGluR5 in synaptic plasticity and behavior in different brain regions and under different conditions. Finally, there is a need for more studies on the safety and efficacy of mGluR5 agonists in animal models and clinical trials.
合成方法
The synthesis of N-(3-butoxypropyl)-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with butyl acrylate, followed by catalytic hydrogenation to yield 3-butoxypropyl-2-ethoxybenzoic acid. This intermediate is then converted to N-(3-butoxypropyl)-2-ethoxybenzamide by reaction with thionyl chloride and ethylenediamine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(3-butoxypropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate synaptic transmission and plasticity in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(3-butoxypropyl)-2-ethoxybenzamide has also been used as a tool to study the role of mGluR5 in synaptic plasticity and behavior.
属性
IUPAC Name |
N-(3-butoxypropyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-5-12-19-13-8-11-17-16(18)14-9-6-7-10-15(14)20-4-2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZPOOCGUBFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)

![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)

![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)